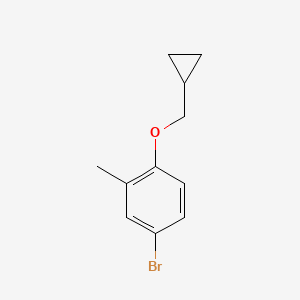

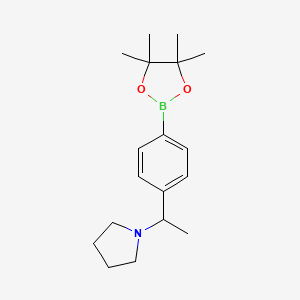

4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene

Overview

Description

Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis

This involves identifying the reactions that the compound undergoes, including its reactivity and stability .Physical and Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties, as well as its chemical properties .Scientific Research Applications

Chemical Reactions and Catalysis :

- The liquid-phase oxidation of methylbenzenes, including bromo-methylbenzenes, can be catalyzed by a cobalt and copper acetate system, resulting in high selectivities for benzyl acetates and benzaldehydes. This process is significant in the synthesis of various chemical compounds (Okada & Kamiya, 1981).

Applications in Energy Storage :

- In the realm of lithium-ion batteries, 4-bromo-2-fluoromethoxybenzene has been explored as a bi-functional electrolyte additive. It can form a polymer film upon electrochemical polymerization, offering overcharge protection and fire retardancy, without affecting the normal cycle performance of the batteries (Zhang, 2014).

Synthetic Chemistry and Material Science :

- The sonication effect on the reaction of 4-bromo-1-methylbenzene with sodium sulfide was studied, showing that sonication greatly enhances the reaction rate. This insight is valuable for optimizing synthetic procedures in chemistry (Abimannan, Selvaraj, & Rajendran, 2015).

- Thermochemistry studies on halogen-substituted methylbenzenes, including bromo-methylbenzenes, provide important data for the application of these compounds in various industrial processes (Verevkin et al., 2015).

Pharmaceutical and Medicinal Chemistry :

- The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, which is closely related to the compound , is used in the production of medicinal agents, dyes, and organic electroluminescent materials. This demonstrates the broad application of bromo-methylbenzenes in pharmaceutical synthesis (Xuan et al., 2010).

Polymer and Material Synthesis :

- Research on polymer solar cells introduced 1-Bromo-4-Nitrobenzene to the active layer, which led to a significant improvement in the power conversion efficiency by enhancing excitonic dissociation and reducing excitonic recombination. This study highlights the role of bromo-methylbenzenes in improving the efficiency of polymer-based solar cells (Fu et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-bromo-1-(cyclopropylmethoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLMWUNJYDMUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine](/img/structure/B1400895.png)

![5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400898.png)

![3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1400900.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400911.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)